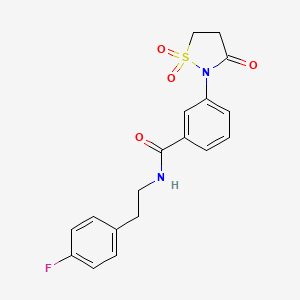
7-Bromo-3-methyl-1H-1,5-naphthyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
A study on the synthesis and properties of PRODAN-based fluorescent models of cholesterol highlights the importance of bromonaphthylamines in creating fluorescent compounds with PRODAN-like cores, structurally similar to cholesterol. These compounds, including derivatives from bromonaphthylamines, show promise as solvent polarity sensors due to their enhanced photophysical behavior when the amino group is locked in a five-membered ring (Lopez & Abelt, 2012).
Organic Synthesis
The behavior of 7-bromo-2-naphthol as an organic photoacid has been exploited in organic synthesis for preparing benzyl sulfides and polycyclic amines via acid-catalyzed condensation, showcasing the compound's utility in facilitating C–C and C–S bond formation (Strada et al., 2019).
Potential Antimalarial Activity
A series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, prepared from nicotinic acid, demonstrated significant antimalarial activity. These compounds, through nucleophilic replacement, have shown potential as antimalarials, with apparent cures effected in mice models (Barlin & Tan, 1985).
Homolytic Substitution and Building Blocks for Synthesis
Research on benzo[c][2,7]naphthyridines reports regioselective homolytic substitutions leading to the formation of dihydro derivatives, which can be useful as building blocks in the synthesis of complex molecules (Plodek et al., 2012).
Propiedades
IUPAC Name |
7-bromo-3-methyl-1H-1,5-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-7-8(12-9(5)13)3-6(10)4-11-7/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZUNBDWRXNCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=N2)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methyl-1,5-naphthyridin-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



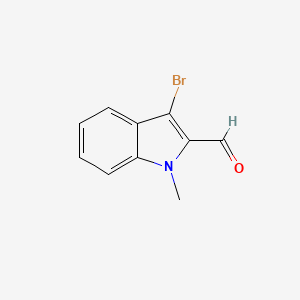
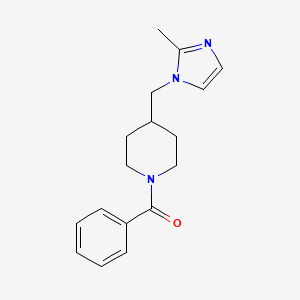
![7-Cyclohexyl-5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2746401.png)

![(3,4-Dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2746404.png)
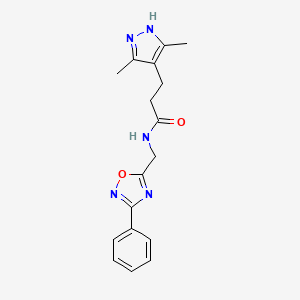
![N-[cyano(thiophen-3-yl)methyl]-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2746406.png)
![Oxan-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2746407.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2746408.png)
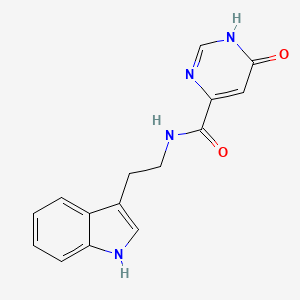
![ethyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2746411.png)
